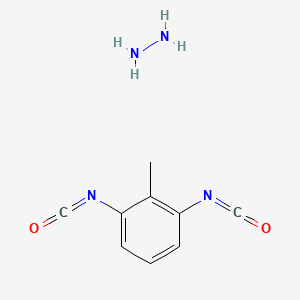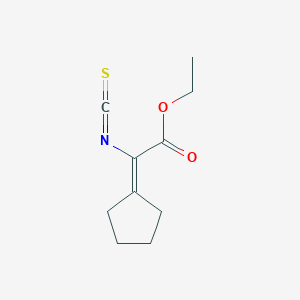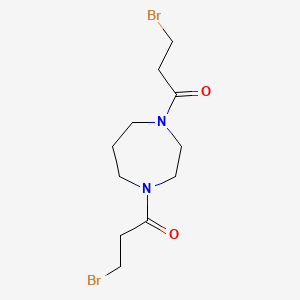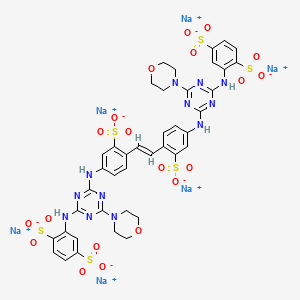![molecular formula C18H28N2 B14655334 1,1'-[(3-Methylphenyl)methylene]dipiperidine CAS No. 51299-94-6](/img/structure/B14655334.png)
1,1'-[(3-Methylphenyl)methylene]dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Methylphenyl)methylene]dipiperidine is an organic compound that features a piperidine ring structure bonded to a 3-methylphenyl group
Métodos De Preparación
The synthesis of 1,1’-[(3-Methylphenyl)methylene]dipiperidine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Análisis De Reacciones Químicas
1,1’-[(3-Methylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
1,1’-[(3-Methylphenyl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3-Methylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems or inhibit specific enzymes .
Comparación Con Compuestos Similares
1,1’-[(3-Methylphenyl)methylene]dipiperidine can be compared to other similar compounds such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar structure but with a phenyl group instead of a 3-methylphenyl group. It exhibits different reactivity and applications due to the absence of the methyl group.
1,1’-(Phenylmethylene)dipiperidine: Another similar compound with a phenyl group, which also shows distinct chemical properties and uses
Propiedades
Número CAS |
51299-94-6 |
|---|---|
Fórmula molecular |
C18H28N2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[(3-methylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C18H28N2/c1-16-9-8-10-17(15-16)18(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,18H,2-7,11-14H2,1H3 |
Clave InChI |
YQMLYXSRMXVCBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


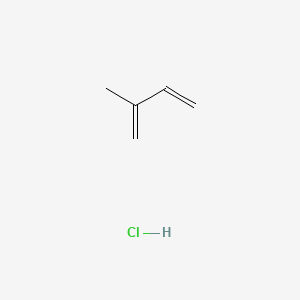
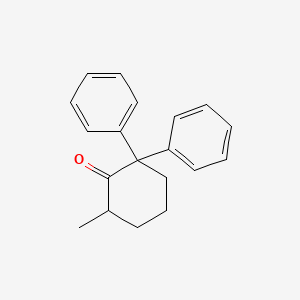
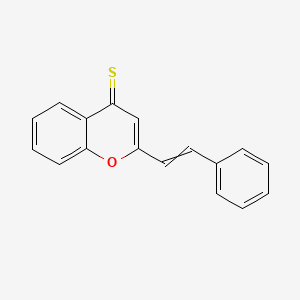
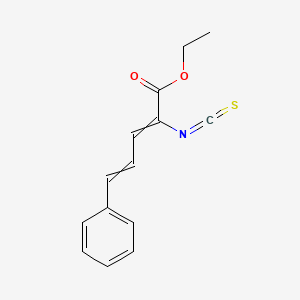
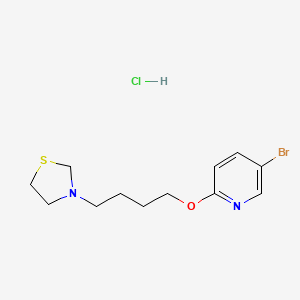

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
